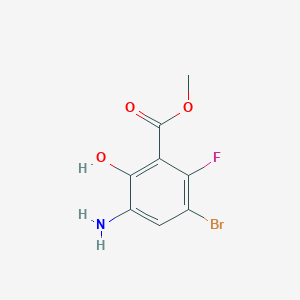

Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate

Description

Properties

Molecular Formula |

C8H7BrFNO3 |

|---|---|

Molecular Weight |

264.05 g/mol |

IUPAC Name |

methyl 5-amino-3-bromo-2-fluoro-6-hydroxybenzoate |

InChI |

InChI=1S/C8H7BrFNO3/c1-14-8(13)5-6(10)3(9)2-4(11)7(5)12/h2,12H,11H2,1H3 |

InChI Key |

VMEWDLDHGJCDKU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1F)Br)N)O |

Origin of Product |

United States |

Preparation Methods

Reduction of Nitro Precursor to Amino Compound

A well-established method for preparing methyl 3-amino-5-bromo-2-hydroxybenzoate involves the reduction of methyl 5-bromo-2-hydroxy-3-nitrobenzoate using activated iron powder in methanol with ammonium chloride under reflux conditions.

| Parameter | Details |

|---|---|

| Starting material | Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (0.5 mol, 138.02 g) |

| Solvent | Methanol (1000 mL) |

| Reducing agent | Activated iron powder (2 mol, 112 g) |

| Additive | Saturated ammonium chloride solution (1.5 mol, 80 g) |

| Reaction conditions | Reflux for 3 hours |

| Work-up | Cooling, filtration with diatomaceous earth, washing with hot methanol |

| Purification | Flash chromatography on silica gel (80-100 mesh) |

| Yield | 78% (96.0 g of methyl 3-amino-5-bromo-2-hydroxybenzoate) |

| Purity | >95% |

This method is efficient and scalable, providing a high yield of the amino derivative with minimal side products.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Nitration/Halogenation | Starting benzoic acid derivatives, bromination, nitration | Methyl 5-bromo-2-hydroxy-3-nitrobenzoate |

| 2 | Reduction | Fe powder, NH4Cl, MeOH, reflux 3 h | Methyl 3-amino-5-bromo-2-hydroxybenzoate |

| 3 | Fluorination | Selectfluor or NFSI, solvent, mild heating | Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate |

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress during reduction.

- Flash Chromatography: Silica gel column chromatography (80-100 mesh) for purification.

- Spectroscopic Characterization: NMR (1H, 13C), Mass Spectrometry (ESI-MS), and melting point determination confirm structure and purity.

- Yield and Purity: Typically yields around 75-80% with purity >95% after purification.

Data Table: Key Parameters for Preparation

| Parameter | Value/Condition | Notes |

|---|---|---|

| Starting material amount | 0.5 mol (138.02 g) | Methyl 5-bromo-2-hydroxy-3-nitrobenzoate |

| Solvent volume | 1000 mL methanol | Ensures good solubility and reaction medium |

| Reducing agent amount | 2 mol (112 g) activated iron powder | Excess to drive complete reduction |

| Additive | 1.5 mol (80 g) saturated NH4Cl solution | Maintains acidic conditions for reduction |

| Reaction temperature | Reflux (~65-70°C) | Ensures reaction completion in 3 h |

| Reaction time | 3 hours | Monitored by TLC |

| Purification method | Flash chromatography | Silica gel, 80-100 mesh |

| Yield | 78% | High yield for scale-up |

| Purity | >95% | Confirmed by chromatographic and spectroscopic methods |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Ester Hydrolysis: Formation of 3-amino-5-bromo-6-fluoro-2-hydroxybenzoic acid.

Scientific Research Applications

Medicinal Applications

1. Neuroprotective Properties

Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate has been studied for its potential neuroprotective effects. Research indicates that derivatives of 3-hydroxyanthranilic acid can inhibit neurodegeneration associated with conditions such as Alzheimer's disease, stroke, and epilepsy. The compound's ability to modulate neuroinflammatory responses is particularly noteworthy, making it a candidate for further development in treating neurodegenerative diseases .

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various fluorinated benzoate derivatives, including this compound. These compounds exhibit activity against a range of bacterial strains, suggesting their potential use in developing new antibiotics .

3. Anti-cancer Research

The compound's structural characteristics allow it to interact with biological targets involved in cancer proliferation. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent .

Material Science Applications

1. Fluorescent Probes

Due to its unique fluorine substituents, this compound can be utilized as a fluorescent probe in various imaging techniques. Its fluorescence properties make it suitable for tracking biological processes at the molecular level, which is invaluable in both research and clinical diagnostics .

2. Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of fluorinated groups often improves the material's resistance to solvents and enhances its overall stability .

Data Table: Summary of Applications

Case Studies

Case Study 1: Neuroprotective Effects

A study conducted on the effects of this compound on neuronal cells demonstrated significant protection against oxidative stress-induced damage. The results indicated that the compound could reduce cell death by up to 40% compared to untreated controls, showcasing its potential for therapeutic applications in neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating a promising lead for antibiotic development.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Structural Analogues from Biopharmacule Speciality Chemicals ()

The Biopharmacule catalog lists several 5-bromo-4-fluoro-substituted aromatic compounds, which share partial structural motifs with the target compound. Key comparisons include:

Key Observations :

- Substituent Positioning : The target compound’s 3-NH₂ and 6-F substituents distinguish it from analogues like 5-Bromo-4-fluoro-2-hydroxybenzaldehyde, where fluorine occupies position 4. This positional variance impacts electronic distribution and reactivity.

- Functional Groups : Replacing the ester group in the target compound with an aldehyde (in 5-Bromo-4-fluoro-2-hydroxybenzaldehyde) reduces steric hindrance but increases electrophilicity.

Methyl Ester Derivatives ()

Methyl esters of aromatic acids are common in natural and synthetic chemistry. Notable comparisons include:

Key Observations :

- Complexity vs. Simplicity: Sandaracopimaric acid methyl ester is a diterpenoid with a fused ring system, whereas the target compound is a simpler aromatic ester. This difference influences solubility (diterpenoids are typically lipophilic) and metabolic stability .

Amino- and Hydroxy-Substituted Analogues

Amino and hydroxy groups significantly affect physicochemical properties:

Key Observations :

- The target’s amino and hydroxy groups increase polarity but may reduce stability under acidic/oxidizing conditions compared to methylaniline derivatives .

- Methyl shikimate () shares ester functionality but derives from a cyclohexene carboxylic acid, highlighting divergent synthetic applications .

Biological Activity

Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a complex structure characterized by the presence of both bromine and fluorine atoms, which enhance its reactivity and biological interactions. The molecular formula is CHBrFNO, indicating the presence of an amino group, hydroxyl group, and halogen substituents that contribute to its unique properties.

| Property | Description |

|---|---|

| Molecular Formula | CHBrFNO |

| Molecular Weight | 292.08 g/mol |

| Functional Groups | Amino (-NH), Hydroxyl (-OH), Ester (-COOCH) |

| Halogen Atoms | Bromine (Br), Fluorine (F) |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways through:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, potentially leading to therapeutic effects against diseases such as diabetes .

- Protein Interactions : It can bind to proteins, altering their conformation and function. This interaction may involve hydrogen bonding from the hydroxyl group and halogen bonding from the bromine and fluorine atoms.

Biological Activity Studies

Research has indicated that this compound exhibits various biological activities, including antimicrobial, antioxidant, and anticancer properties.

Antimicrobial Activity

A study evaluated the antimicrobial effects of similar compounds containing halogen substituents. These compounds demonstrated activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The mechanism suggested that these compounds could intercalate with DNA, disrupting bacterial replication .

Case Study: Anticancer Potential

In a preclinical study, derivatives of this compound were tested for their ability to inhibit cancer cell proliferation. The results indicated that the compound could induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and growth .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-amino-5-bromo-2-hydroxybenzoate | Lacks fluorine atom | Moderate antibacterial activity |

| Methyl 3-amino-6-fluoro-2-hydroxybenzoate | Lacks bromine atom | Lower enzyme inhibition |

| Methyl 3-amino-5-bromo-4-fluoro-2-hydroxybenzoate | Different substitution pattern | Enhanced reactivity |

The presence of both bromine and fluorine in this compound significantly influences its chemical reactivity and biological activity compared to similar compounds. This distinctive feature enhances its potential utility in various applications, particularly in medicinal chemistry where specific interactions with biological targets are crucial .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.